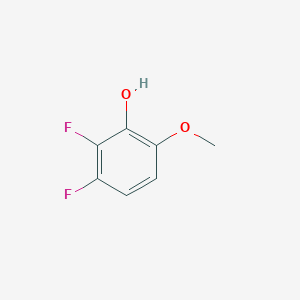

2,3-Difluoro-6-methoxyphenol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-difluoro-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQMXTCQIQIJFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390867 | |

| Record name | 2,3-Difluoro-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186306-70-7 | |

| Record name | 2,3-Difluoro-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 2,3-Difluoro-6-methoxyphenol"

An In-depth Technical Guide: Synthesis and Characterization of 2,3-Difluoro-6-methoxyphenol

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to this compound, a valuable fluorinated building block for pharmaceutical and agrochemical research. The synthesis leverages a directed ortho-metalation (DoM) strategy, capitalizing on the directing ability of the methoxy group in 2,3-difluoroanisole to achieve regioselective functionalization. This document details the complete experimental protocol, from the handling of pyrophoric organolithium reagents to final purification. Furthermore, it establishes a full characterization profile of the target compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, providing researchers with the benchmark data required for structural verification.

Introduction: The Significance of Fluorinated Phenols

Fluorine-containing molecules are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms into organic scaffolds can profoundly alter key physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic efficacy.[1] Specifically, fluorinated phenols and their derivatives are prominent substructures in a wide array of bioactive compounds. This compound presents a unique substitution pattern where the electronic properties of the vicinal fluorine atoms, the electron-donating methoxy group, and the acidic phenolic proton converge. This distinct arrangement makes it a highly attractive intermediate for synthesizing complex target molecules where precise control over electronic and steric parameters is critical.[2] This guide offers a field-proven, reliable method for its preparation and unequivocal structural validation.

Synthetic Strategy: A Directed ortho-Metalation Approach

Rationale for the Chosen Pathway

The synthesis of polysubstituted aromatic compounds often presents a challenge in achieving the desired regioselectivity. Direct electrophilic aromatic substitution on a difluoroanisole precursor would likely yield a complex mixture of products. Therefore, a more controlled strategy is required. Directed ortho-metalation (DoM) is an exceptionally powerful tool for the regioselective functionalization of aromatic rings.[3][4]

This strategy relies on a directing metalating group (DMG), typically a Lewis-basic heteroatom-containing substituent, which coordinates to an organolithium base. This coordination brings the base into close proximity to a specific ortho-proton, facilitating its abstraction to form a thermodynamically stable aryllithium intermediate.[5] In our chosen precursor, 2,3-difluoroanisole, the methoxy group serves as an effective DMG.[6] The use of a strong base like n-butyllithium (n-BuLi) at low temperatures allows for the deprotonation at the C6 position, which is the only available position ortho to the methoxy director. The resulting nucleophilic aryllithium species can then be trapped with a suitable electrophile to introduce the desired hydroxyl group.[7][8] This method provides a direct and high-yielding route to the target molecule, avoiding the pitfalls of other, less selective approaches.

Reaction Overview

Caption: Directed ortho-metalation synthetic workflow.

Detailed Experimental Protocol

Disclaimer: This protocol involves highly reactive and hazardous materials. It must only be performed by trained chemists in a suitable laboratory setting with appropriate safety measures.

Materials and Reagents

-

2,3-Difluoroanisole (98%+)

-

n-Butyllithium (2.5 M solution in hexanes)

-

Anhydrous tetrahydrofuran (THF), inhibitor-free

-

Triisopropyl borate (98%+)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂, 30% solution in H₂O)

-

Hydrochloric acid (HCl, 2 M)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

Step-by-Step Synthesis

-

Reaction Setup and Inert Atmosphere:

-

A three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is dried in an oven and cooled under a stream of dry nitrogen.

-

Causality: Organolithium reagents like n-BuLi are pyrophoric and react violently with water and oxygen.[9] Maintaining a strictly anhydrous and inert atmosphere is critical for safety and reaction success.

-

-

Lithiation:

-

To the flask, add 2,3-difluoroanisole (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour. Progress can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation at the C6 position.

-

Causality: The low temperature is essential to prevent side reactions and decomposition of the aryllithium intermediate. The slow addition of n-BuLi controls the exotherm of the deprotonation reaction.[3]

-

-

Electrophilic Hydroxylation:

-

To the cold aryllithium solution, slowly add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

-

Causality: Triisopropyl borate acts as an electrophile, trapping the aryllithium to form a borate ester intermediate. This is a standard and highly reliable method for converting organolithiums to phenols.

-

-

Oxidative Workup and Purification:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully add aqueous NaOH solution (3 M), followed by the slow, dropwise addition of 30% hydrogen peroxide. A mild exotherm may be observed.

-

Stir the biphasic mixture vigorously at room temperature for 1 hour.

-

Separate the layers and extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with 2 M HCl, water, and then brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford this compound as a pure solid.

-

Comprehensive Characterization

Overview

Unequivocal structural confirmation of the synthesized product is achieved through a combination of spectroscopic techniques. Each method provides complementary information, which, when taken together, validates the identity and purity of the target compound.

Characterization Workflow

Caption: Workflow for the purification and characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the product.[10] The predicted spectra are based on established chemical shift principles and data for structurally related compounds.[11][12]

Table 1: Predicted NMR Data for this compound (in CDCl₃)

| Analysis | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment & Rationale |

|---|---|---|---|

| ¹H NMR | 5.5 - 6.5 | br s | -OH : Phenolic proton, broad due to exchange, position is concentration-dependent. |

| 6.8 - 7.0 | m | Ar-H : Aromatic proton adjacent to the hydroxyl group. | |

| 6.6 - 6.8 | m | Ar-H : Aromatic proton adjacent to the methoxy group. | |

| ~3.9 | s | -OCH₃ : Methoxy protons, singlet. | |

| ¹³C NMR | 145 - 150 (dd) | dd | C-O : Carbon bearing the hydroxyl group, shows coupling to fluorine. |

| 140 - 145 (dd) | dd | C-F : Carbon bearing fluorine, ortho to methoxy. | |

| 148 - 153 (dd) | dd | C-F : Carbon bearing fluorine, meta to methoxy. | |

| 138 - 142 (d) | d | C-OCH₃ : Carbon bearing the methoxy group. | |

| 115 - 120 | s | Ar-CH : Aromatic CH. | |

| 110 - 115 | s | Ar-CH : Aromatic CH. | |

| 56 - 62 | s | -OCH₃ : Methoxy carbon. |

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, br = broad

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the compound, confirming its elemental composition.

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Adduct Ion | Calculated m/z | Source |

|---|---|---|

| Molecular Formula | C₇H₆F₂O₂ | [13] |

| Monoisotopic Mass | 160.03358 Da | [13] |

| [M+H]⁺ | 161.04086 | [13] |

| [M+Na]⁺ | 183.02280 | [13] |

| [M-H]⁻ | 159.02630 |[13] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Predicted Infrared (IR) Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3550 - 3200 (broad) | O-H Stretch | Phenolic Hydroxyl |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2850 | C-H Stretch | Aliphatic (-OCH₃) |

| 1620 - 1580 | C=C Stretch | Aromatic Ring |

| 1280 - 1200 | C-O Stretch | Aryl Ether |

| 1100 - 1000 | C-F Stretch | Aryl Fluoride |

Safety Precautions

-

Organolithium Reagents: n-Butyllithium is pyrophoric and corrosive. It must be handled under a strict inert atmosphere (Nitrogen or Argon) using syringe techniques. All glassware must be rigorously dried.[14]

-

Solvents: THF and hexanes are highly flammable. Work should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Corrosive Reagents: Hydrogen peroxide and strong acids/bases (HCl, NaOH) are corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[15][16]

-

General Handling: Avoid inhalation, ingestion, and skin contact with all chemicals. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide has outlined a reliable and regioselective synthetic protocol for this compound via a directed ortho-metalation strategy. The causality behind each experimental step has been explained to provide a deeper understanding for the practicing scientist. Furthermore, a comprehensive set of characterization data (NMR, MS, IR) has been provided, establishing a validated benchmark for researchers seeking to synthesize or utilize this valuable fluorinated building block in their drug development and materials science programs.

References

- ChemicalBook. (n.d.). 2,3-Difluoroaniline synthesis.

- Smolecule. (n.d.). Buy 2,3-Difluoroaniline | 4519-40-8.

- ChemicalBook. (n.d.). 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis.

- Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.

- Chem-Impex. (n.d.). 2,3-Difluoroanisol.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 3-Methoxyphenol.

- Fisher Scientific. (2021). SAFETY DATA SHEET - 2,3-Difluoro-6-nitrophenol.

- Kanto Denka Kogyo Co., Ltd. (1995). A New One-Pot Synthesis of Polyfluoroanisoles from Polyfluoroanilines. Journal of Fluorine Chemistry.

- Angene Chemical. (2025). Safety Data Sheet - 2-Chloro-6-methoxyphenol.

- Apollo Scientific. (2022). Safety Data Sheet - 2,3-Difluoro-6-methoxyphenylacetonitrile.

- Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.

- Wikipedia. (n.d.). Organolithium reagent.

- ResearchGate. (n.d.). Reactions of organolithium-diazine adducts and dihydrodiazines with electrophilic reagents.

- Tokyo Chemical Industry. (2025). SAFETY DATA SHEET - 2-Bromo-4-methoxyphenol.

- Sigma-Aldrich. (n.d.). Organolithium Reagents.

- PubChemLite. (n.d.). This compound (C7H6F2O2).

- ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.

- ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

- ResearchGate. (n.d.). (PDF) Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.

- Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides.

- Chemistry LibreTexts. (2014). 11.2: The Reaction Organolithium Compounds and Grighard Reagents with Electrophiles.

- Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.

- ResearchGate. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.

- YouTube. (2017). Organic Chemistry - Spectroscopy - 3-Methoxyphenol.

- National Institutes of Health. (n.d.). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Baran Lab. (n.d.). Directed Metalation: A Survival Guide.

- Semantic Scholar. (2015). Directed lithiation of simple aromatics and heteroc ycles for synthesis of substituted derivatives.

- NIST WebBook. (n.d.). Phenol, 2,6-dimethoxy-.

- Smolecule. (2025). Understanding 2,3-Difluoro-6-nitrophenol: Properties and Sourcing for Research.

- Benchchem. (n.d.). Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 4-Methoxy-2,3,6-trimethylphenol.

- FooDB. (2010). Showing Compound 2-Methoxyphenol (FDB011885).

- ChemBK. (2024). 2,3-Difluoro-6-nitrophenol.

- ResearchGate. (n.d.). (PDF) Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. nbinno.com [nbinno.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. baranlab.org [baranlab.org]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. PubChemLite - this compound (C7H6F2O2) [pubchemlite.lcsb.uni.lu]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 2,3-Difluoro-6-methoxyphenol

This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,3-Difluoro-6-methoxyphenol. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous compounds to offer a robust and scientifically grounded forecast of its spectral characteristics. This information is intended to aid researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections predict the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. These predictions are based on the known effects of hydroxyl, methoxy, and fluorine substituents on the chemical shifts and coupling constants of aromatic systems.

Proposed NMR Data Acquisition Protocol

A standard approach to acquiring high-quality NMR data for a compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of the hydroxyl proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution and dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. ¹⁹F is a high-abundance, high-sensitivity nucleus, so acquisition times are generally short.

-

2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals: one for the hydroxyl proton, one for the methoxy protons, and two for the aromatic protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic H-4 | 6.8 - 7.1 | ddd | 1H | Proton ortho to a fluorine and meta to a fluorine and the methoxy group. |

| Aromatic H-5 | 6.6 - 6.9 | ddd | 1H | Proton meta to the hydroxyl and methoxy groups and ortho to a fluorine. |

| Methoxy (-OCH₃) | 3.8 - 4.0 | s | 3H | Protons of the methoxy group. |

| Hydroxyl (-OH) | 5.0 - 6.0 (variable) | br s | 1H | Proton of the hydroxyl group. The chemical shift is dependent on concentration and solvent. |

Causality Behind Predictions:

-

The chemical shifts of the aromatic protons are influenced by the electron-donating effects of the hydroxyl and methoxy groups and the electron-withdrawing and coupling effects of the fluorine atoms.

-

The multiplicity of the aromatic protons will be complex due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.

-

The methoxy group protons are expected to be a singlet as there are no adjacent protons.

-

The hydroxyl proton typically appears as a broad singlet and its chemical shift is highly variable.

Caption: Key predicted IR vibrational modes for this compound.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The following prediction is for an electron ionization (EI) mass spectrum.

Proposed Mass Spectrometry Protocol

-

Sample Introduction: For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the sample is injected into the GC.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₇H₆F₂O₂. The monoisotopic mass is approximately 160.03 g/mol . [1]

| m/z | Predicted Ion | Proposed Structure |

|---|---|---|

| 160 | [M]⁺ | Molecular Ion |

| 145 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 117 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - CH₃]⁺ ion. |

Causality Behind Predictions:

-

The molecular ion peak at m/z 160 is expected to be reasonably intense.

-

A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da) to form a stable cation. [2]* The resulting ion can then lose a molecule of carbon monoxide (CO, 28 Da), a characteristic fragmentation for phenols and related compounds. [2]

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data are based on well-established spectroscopic principles and comparisons with structurally similar molecules. These predictions offer a valuable starting point for researchers working with this compound, aiding in its synthesis, purification, and characterization. Experimental verification of this data is recommended for definitive structural confirmation.

References

-

Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Available from: [Link]

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Available from: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of phenol C6H6O C6H5OH. Available from: [Link]

-

ResearchGate. Infrared absorption spectra in the hydroxyl region for phenols of the three classes. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

Sources

An In-Depth Technical Guide to 2,3-Difluoro-6-methoxyphenol (CAS 186306-70-7): Properties and Applications in Advanced Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Phenolic Building Blocks in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the vast arsenal of fluorinated synthons, 2,3-difluoro-6-methoxyphenol (CAS 186306-70-7) emerges as a versatile and highly valuable building block. This guide provides a comprehensive technical overview of its properties, synthesis, and, most critically, its application in the synthesis of complex, high-value active pharmaceutical ingredients (APIs), exemplified by the development of the HIF-2α inhibitor, Belzutifan.

Core Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of a building block's fundamental properties is paramount for its effective utilization in multi-step synthesis. This section details the known physicochemical and spectroscopic data for this compound.

Structural and General Properties

| Property | Value | Source(s) |

| CAS Number | 186306-70-7 | [1] |

| Molecular Formula | C₇H₆F₂O₂ | [2] |

| Molecular Weight | 160.12 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Not widely available | |

| Appearance | Not specified, likely a solid | |

| Primary Use | Intermediate in pharmaceutical and agrochemical synthesis | [1] |

Predicted Spectroscopic and Physicochemical Data

While extensive experimental data for this specific compound is not publicly available, computational predictions and data from closely related analogues provide valuable insights.

| Parameter | Predicted Value | Source |

| XlogP | 1.7 | [2] |

| Monoisotopic Mass | 160.03358 Da | [2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Not available |

Predicted Mass Spectrometry Data (PubChemLite) [2]

| Adduct | m/z |

| [M+H]⁺ | 161.04086 |

| [M+Na]⁺ | 183.02280 |

| [M-H]⁻ | 159.02630 |

Synthesis and Reactivity: A Chemist's Perspective

This compound is not a naturally occurring compound and must be prepared through synthetic organic chemistry. While a specific, published synthesis for this exact molecule is not readily found, its structure suggests a logical retrosynthetic approach based on the chemistry of fluorinated aromatics.

Plausible Synthetic Routes

A likely synthetic strategy would involve the selective functionalization of a more readily available difluoroanisole precursor. For instance, a plausible route could be analogous to the synthesis of 2,3-difluoro-6-methoxybenzaldehyde, which involves the directed ortho-metalation of 3,4-difluoroanisole followed by quenching with an appropriate electrophile.

Caption: Belzutifan inhibits the dimerization of HIF-2α and HIF-1β.

Synthetic Strategy and the Role of the Difluoro-Phenolic Moiety

The synthesis of Belzutifan is a multi-step process that culminates in the formation of a complex indane core with an all-cis stereotriad. [3][4]A key fragment of the molecule is the 3-[(2,3-difluoro-...)oxy]-5-fluorobenzonitrile moiety. The construction of this diaryl ether is a critical step.

In a reported manufacturing process, the synthesis of the indanone core of Belzutifan starts from dihydrocoumarin. [4][5][6]This is then elaborated through several steps, including a bromination, a tandem lactone ring-opening/SNAAr reaction with 3,5-difluorobenzonitrile, a Friedel-Crafts cyclization, and a copper-mediated sulfonylation to build the core structure. [7][8]The final steps involve creating the three contiguous stereocenters on the indane ring. [3][9] The rationale for using a difluorinated phenol derivative in this synthesis is multi-faceted:

-

Metabolic Stability: The C-F bonds are significantly stronger than C-H bonds, making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes. This leads to an improved pharmacokinetic profile.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the phenolic proton, which can be advantageous in certain coupling reactions.

-

Binding Affinity: The fluorine atoms can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) within the binding pocket of the target protein, in this case, the PAS-B domain of HIF-2α, enhancing potency. [3] The development of Belzutifan from its predecessor, PT2385, involved changing a geminal difluoro group to the vicinal difluoro group found in Belzutifan. This structural modification resulted in enhanced potency, reduced lipophilicity, and significantly improved pharmacokinetic properties by attenuating the rate of glucuronidation. [10]

Experimental Protocols: Representative Synthetic Transformations

While the full synthesis of Belzutifan is complex and proprietary, the following are representative, literature-derived protocols for key transformations that would be relevant to the use of this compound.

Protocol: Nucleophilic Aromatic Substitution (SNAAr) for Diaryl Ether Formation

This generalized protocol is based on the common method for forming the diaryl ether linkage central to molecules like Belzutifan.

-

Reagents and Setup:

-

Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

-

Add the fluorinated phenol (e.g., this compound, 1.0 eq), an activated aryl fluoride or chloride (1.0-1.2 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

-

Add a high-boiling polar aprotic solvent (e.g., DMF, DMSO, NMP).

-

-

Reaction:

-

Heat the reaction mixture to 80-150 °C. The optimal temperature will depend on the reactivity of the substrates.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Diagram: General Workflow for SNAAr Reaction

Caption: Step-by-step workflow for a typical SNAAr diaryl ether synthesis.

Safety and Handling

As a laboratory chemical, this compound and its analogues should be handled with appropriate care. Based on safety data sheets for similar compounds, the following precautions are advised:

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.

Conclusion and Future Outlook

This compound (CAS 186306-70-7) represents a class of strategically important building blocks in modern pharmaceutical research. Its value lies not in any intrinsic biological activity of its own, but in the desirable physicochemical and pharmacokinetic properties it imparts to the final drug molecule. The successful development of Belzutifan, a first-in-class HIF-2α inhibitor, underscores the power of leveraging such fluorinated synthons to create metabolically robust and highly potent therapeutics. As drug discovery continues to tackle increasingly complex biological targets, the demand for well-designed, functionalized building blocks like this compound will undoubtedly grow, paving the way for the next generation of innovative medicines.

References

-

Chapman, B. et al. (2022). Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches. PMC.

-

PubChemLite. (n.d.). This compound. Retrieved from

-

Benchchem. (n.d.). This compound. Retrieved from

-

Merck. (n.d.). Mechanism of Action for WELIREG® (belzutifan) | von Hippel-Lindau Disease. Retrieved from

-

CADTH. (n.d.). Table 3, Key Characteristics of Belzutifan. NCBI Bookshelf. Retrieved from

-

Merck. (n.d.). Mechanism of Action for WELIREG® (belzutifan). Retrieved from

-

Bottecchia, C. et al. (2022). Case Study of Flow Chemistry in the Synthesis of Pharmaceutical Ingredient Belzutifan. Unibest Industrial. Retrieved from

-

ChemicalBook. (2024). How is Belzutifan synthesised? Retrieved from

-

ACS Figshare. (2021). Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material. Retrieved from

- Jonasch, E. et al. (2021). Belzutifan for Renal Cell Carcinoma in von Hippel-Lindau Disease. The New England Journal of Medicine.

-

U.S. Food and Drug Administration. (2025). FDA approves belzutifan for pheochromocytoma or paraganglioma. Retrieved from

-

National Cancer Institute. (n.d.). Clinical Trials Using Belzutifan. Retrieved from

-

MD Anderson Cancer Center. (2025). Belzutifan demonstrates strong clinical activity in two rare neuroendocrine tumors. News-Medical.Net. Retrieved from

-

ONS. (2023). FDA Approves Belzutifan for Advanced Renal Cell Carcinoma. Retrieved from

-

Peng, F. et al. (2021). Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material. ACS Publications. Retrieved from

-

Ji, Y. et al. (2022). Benzylic Photobromination for the Synthesis of Belzutifan: Elucidation of Reaction Mechanisms Using In Situ LED-NMR. PubMed. Retrieved from

-

Urology Times. (2021). FDA approves belzutifan for VHL-associated kidney cancer. Retrieved from

-

American Chemical Society. (2021). Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material. Retrieved from

-

ResearchGate. (n.d.). 3-[(1 S ,2 S ,3 R )-2,3-Difluoro-1-hydroxy-7-methylsulfonyl-indan-4-yl]oxy-5-fluoro-benzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma. Retrieved from

-

Thieme. (2022). Synthesis of Belzutifan. Retrieved from

-

MedchemExpress.com. (n.d.). Belzutifan (PT2977) | HIF-2α Inhibitor. Retrieved from

-

Xu, R. et al. (2019). 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma. PubMed. Retrieved from

Sources

- 1. What is the mechanism of Belzutifan? [synapse.patsnap.com]

- 2. Belzutifan: a novel therapeutic for the management of von Hippel-Lindau disease and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Item - Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material - American Chemical Society - Figshare [acs.figshare.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. How is Belzutifan synthesised?_Chemicalbook [chemicalbook.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Case Study of Flow Chemistry in the Synthesis of Pharmaceutical Ingredient Belzutifan - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 10. 3-[(1 S,2 S,3 R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Structural and Reactive Landscape of 2,3-Difluoro-6-methoxyphenol

An In-depth Technical Guide to the Reaction Mechanisms of 2,3-Difluoro-6-methoxyphenol

This compound (CAS RN: 186306-70-7) is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of advanced materials, agrochemicals, and particularly, pharmaceuticals.[1] Its utility in drug discovery is notable, where it is often employed in the development of selective kinase inhibitors and other active pharmaceutical ingredients (APIs).[1] The molecule's reactivity is governed by the interplay of its four distinct substituents on the benzene ring: a hydroxyl group (-OH), a methoxy group (-OCH₃), and two fluorine atoms (-F) in ortho and meta positions relative to the hydroxyl group.

This guide provides an in-depth analysis of the core reaction mechanisms of this compound. We will explore how the electronic properties of its substituents dictate the regioselectivity and feasibility of key transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions targeting the hydroxyl and methoxy functional groups. The discussion is grounded in established principles and supported by detailed mechanistic diagrams and representative protocols to provide researchers and drug development professionals with actionable, field-proven insights.

Electrophilic Aromatic Substitution (SEAr): The Dominance of Activating Groups

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. The mechanism involves an initial attack by the electron-rich aromatic ring on an electrophile (E⁺), leading to a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3] Aromaticity is then restored by the loss of a proton from the site of substitution.[2][4]

The regiochemical outcome of SEAr on this compound is dictated by the combined directing effects of its substituents.

Table 1: Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Classification | Directing Effect | Mechanism of Influence |

| -OH | Strongly Activating | Ortho, Para | Strong π-donation (resonance) stabilizes the arenium ion.[5][6] |

| -OCH₃ | Strongly Activating | Ortho, Para | Strong π-donation (resonance) stabilizes the arenium ion.[5][7] |

| -F | Deactivating | Ortho, Para | Strong inductive electron withdrawal (-I) deactivates the ring, but lone pair π-donation (+R) directs ortho/para.[7] |

The hydroxyl and methoxy groups are powerful activating ortho, para directors that overwhelmingly govern the reaction's course.[5][7] They donate significant electron density into the ring via resonance, stabilizing the cationic intermediates formed during ortho and para attack. The fluorine atoms, while deactivating due to their high electronegativity, also direct ortho and para. In this molecule, the synergistic activation by the -OH and -OCH₃ groups makes the ring highly nucleophilic, particularly at positions C4 and C5, which are ortho or para to the activating groups.

Caption: General mechanism for Electrophilic Aromatic Substitution (SEAr).

Experimental Protocol: Nitration

The nitration of phenols requires careful control of conditions to avoid oxidation. Dilute nitric acid is typically sufficient due to the high activation of the ring.[8]

-

Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid at 0 °C.

-

Reaction: Add a solution of dilute nitric acid (1.1 eq) in acetic acid dropwise to the cooled solution while maintaining the temperature below 5 °C.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice water.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting nitro-substituted product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Opposing Effects

In direct contrast to SEAr, nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring.[9] The reaction requires the presence of a good leaving group (like a halogen) and is significantly accelerated by strong electron-withdrawing groups positioned ortho or para to that leaving group.[9][10] The mechanism proceeds through a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[11]

For this compound, the situation is complex. The activating -OH and -OCH₃ groups enrich the ring with electron density, making it inherently unreactive towards nucleophiles. However, fluorine is an excellent leaving group for SNAr reactions.[9] Therefore, SNAr is possible but typically requires forcing conditions (e.g., high temperature, strong nucleophile) or the prior installation of an electron-withdrawing group, such as a nitro group, to activate the system.[10][12][13] Studies on di- and tri-fluorinated benzaldehydes have shown that fluorine atoms para to strong electron-withdrawing groups can be displaced by nucleophiles like methoxide.[10]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Methoxylation (Illustrative)

This protocol is based on analogous reactions where a fluorine atom on an activated ring is displaced.

-

Preparation: To a solution of an activated derivative of this compound (e.g., a nitro-substituted variant) (1.0 eq) in a polar aprotic solvent like DMF or DMSO, add sodium methoxide (1.5 eq).

-

Reaction: Heat the reaction mixture to 80-120 °C and stir until TLC indicates the consumption of the starting material.

-

Work-up: Cool the reaction to room temperature and quench by adding water.

-

Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via flash chromatography.

Transformations of the Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for further molecular elaboration. Its moderate acidity allows for deprotonation to form a potent nucleophile, which is the gateway to ether and ester formation.[6]

A. O-Alkylation (Williamson Ether Synthesis)

This reaction involves the deprotonation of the phenol with a suitable base to form a phenoxide, followed by an SN2 reaction with an alkyl halide.

Caption: Workflow for Williamson Ether Synthesis.

Experimental Protocol: O-Methylation

-

Preparation: Suspend this compound (1.0 eq) and potassium carbonate (2.0 eq) in acetone or DMF.

-

Reaction: Add methyl iodide (1.2 eq) to the suspension and heat the mixture to reflux.

-

Monitoring: Follow the reaction's progress by TLC.

-

Work-up: After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry, and evaporate the solvent. The product can be further purified by chromatography if necessary.

B. O-Acylation (Esterification)

Phenols react readily with acid chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) to form aryl esters.[6]

Experimental Protocol: Acetylation

-

Preparation: Dissolve this compound (1.0 eq) in pyridine or dichloromethane containing triethylamine (1.5 eq) at 0 °C.

-

Reaction: Slowly add acetyl chloride or acetic anhydride (1.2 eq) to the solution. Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up: Quench the reaction with water or dilute HCl.

-

Extraction: Extract the product with an organic solvent.

-

Purification: Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to yield the aryl acetate.

Cleavage of the Methoxy Group: O-Demethylation

The cleavage of the aryl methyl ether bond is a critical transformation in natural product synthesis and medicinal chemistry to unmask a free hydroxyl group.[14] This reaction typically requires harsh conditions and potent reagents due to the stability of the ether linkage.[14]

Table 2: Common Reagents for Aromatic O-Demethylation

| Reagent | Mechanism Type | Typical Conditions | Notes |

| Boron Tribromide (BBr₃) | Lewis Acid-Mediated | CH₂Cl₂, -78 °C to RT | Highly effective and widely used. Reacts violently with water.[14] |

| Hydrobromic Acid (HBr) | Brønsted Acid-Mediated | 47% aq. HBr, reflux | Strong acid conditions; protonation followed by SN2 attack of Br⁻.[14] |

| Aluminum Chloride (AlCl₃) | Lewis Acid-Mediated | CH₂Cl₂ or nitrobenzene, heat | Strong Lewis acid; often used with a scavenger like N,N-dimethylaniline.[14][15][16] |

| Alkyl Thiols | Nucleophilic Demethylation | NaH, EtSH in DMF, heat | Utilizes a soft nucleophile (thiolate) to attack the methyl group.[14] |

The most common and reliable method involves the use of boron tribromide (BBr₃). The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, forming an oxonium ion complex. This activates the methyl group for nucleophilic attack by the bromide ion released in the process.[14]

Caption: Mechanism of O-Demethylation using Boron Tribromide (BBr₃).

Experimental Protocol: O-Demethylation with BBr₃

-

Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar) and cool the solution to -78 °C.

-

Reaction: Add a 1M solution of BBr₃ in CH₂Cl₂ (1.2-1.5 eq) dropwise. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully and slowly quench the reaction by adding methanol or water at 0 °C.

-

Work-up: Add water and separate the layers. Extract the aqueous phase with CH₂Cl₂.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting catechol derivative by column chromatography.

Conclusion

This compound is a molecule of significant synthetic potential, whose reactivity is a direct consequence of the electronic push-and-pull of its substituents. The potent activating -OH and -OCH₃ groups make it highly susceptible to electrophilic attack, while the fluorine atoms, though on an electron-rich ring, can serve as leaving groups in nucleophilic substitutions under the right conditions. Furthermore, the hydroxyl and methoxy groups themselves are key functional handles that can be readily modified through alkylation, acylation, or cleavage. A thorough understanding of these competing and complementary reaction mechanisms is paramount for researchers aiming to leverage this versatile building block in the complex synthetic routes required for modern drug discovery and materials science.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Walsh, P. J., et al. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

-

ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Methoxyphenols studied and the sites that are activated by the hydroxyl ( ), methoxy ( ) and methyl ( ) groups toward electrophilic addition. Retrieved from [Link]

-

Chem-Station Int. Ed. (2024, January 15). O-Demethylation. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2,3-Difluoro-6-nitrophenol in Modern Antibiotic Synthesis. Retrieved from [Link]

-

MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

-

Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrophilic Aromatic Substitution | Request PDF. Retrieved from [Link]

-

Vedantu. (n.d.). Chemical Reactions of Alcohols and Phenols. Retrieved from [Link]

-

PMC - NIH. (n.d.). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Retrieved from [Link]

-

Solubility of Things. (n.d.). Reactions of Alcohols and Phenols. Retrieved from [Link]

-

University of Calgary. (n.d.). Reactions of Alcohols. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

-

Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Hydroxyl Group Substitution - Alcohols. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 97% Purity, C7H6F2O2, 1 gram. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]

- Google Patents. (n.d.). WO2015155181A1 - O-demethylating process of methoxy substituted morphinan-6-one derivatives.

- Google Patents. (n.d.). WO2008091379A1 - A process for the synthesis of biologically active oxygenated compounds by dealkylation of the corresponding alkyllethers.

-

The Royal Society of Chemistry. (n.d.). Selective demethylation of O-aryl glycosides by iridium-catalyzed hydrosilylation. Retrieved from [Link]

-

PubMed. (2013, June 27). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Retrieved from [Link]

-

PubMed. (2020, May 14). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Retrieved from [Link]

-

PubMed. (2022, October 5). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. youtube.com [youtube.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. acgpubs.org [acgpubs.org]

- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. mdpi.com [mdpi.com]

- 14. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 15. WO2015155181A1 - O-demethylating process of methoxy substituted morphinan-6-one derivatives - Google Patents [patents.google.com]

- 16. WO2008091379A1 - A process for the synthesis of biologically active oxygenated compounds by dealkylation of the corresponding alkyllethers - Google Patents [patents.google.com]

"solubility of 2,3-Difluoro-6-methoxyphenol in organic solvents"

An In-depth Technical Guide to the Solubility of 2,3-Difluoro-6-methoxyphenol in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a detailed examination of the solubility characteristics of this compound, a fluorinated phenolic compound of increasing interest in medicinal chemistry. Due to the absence of publicly available quantitative solubility data, this document establishes a robust predictive framework based on first principles of chemical interactions, including polarity and hydrogen bonding. Furthermore, it equips researchers with a comprehensive, step-by-step experimental protocol to determine solubility in their own laboratory settings, ensuring both accuracy and safety. This synthesis of theoretical analysis and practical methodology serves as an essential resource for professionals engaged in the synthesis, purification, formulation, and analysis of this compound.

Introduction to this compound

This compound is a substituted aromatic compound with a molecular structure that imparts a unique combination of physicochemical properties. Understanding these properties is the foundation for predicting its behavior in various solvent systems.

1.1 Physicochemical Properties

-

Melting Point: 46 °C[1]

-

Appearance: Crystalline solid

-

Structure: The molecule consists of a benzene ring functionalized with two adjacent fluorine atoms, a hydroxyl group (phenol), and a methoxy group. The relative positions of these groups dictate the molecule's electronic distribution, polarity, and hydrogen bonding potential.

The presence of fluorine atoms can significantly alter a molecule's properties, often enhancing metabolic stability and binding affinity in biological systems.[3] The phenolic hydroxyl group is a key site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor, while the oxygen of the methoxy group can act as a hydrogen bond acceptor.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors governing the solubility of this compound are solvent polarity, hydrogen bonding capacity, and molecular size.[6]

-

Polarity: Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[5][6] The subject molecule possesses both polar (hydroxyl and methoxy groups) and non-polar (aromatic ring) regions, suggesting it will have varied solubility across a spectrum of solvents.

-

Hydrogen Bonding: The ability of the phenolic -OH group to form hydrogen bonds is a dominant factor in its solubility in protic solvents like alcohols.[7] The methoxy group's oxygen and the fluorine atoms can also act as hydrogen bond acceptors.

-

Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and dissolve.[6] However, for a molecule of this size (160.12 g/mol ), this effect is less pronounced than polarity and hydrogen bonding.

The interplay of these factors is crucial. For instance, the electron-withdrawing nature of the two fluorine atoms can increase the acidity of the phenolic proton, potentially influencing its interactions with basic or highly polar solvents.

Predicted Solubility Profile

While experimentally derived quantitative data is the gold standard, a predictive qualitative analysis provides essential guidance for solvent selection in synthesis, chromatography, and formulation. The following table summarizes the predicted solubility of this compound in common organic solvents, based on the principles outlined above.

| Solvent | Solvent Type | Key Properties | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Forms strong H-bonds | Very Soluble | Excellent hydrogen bond donor and acceptor, similar polarity. |

| Ethanol | Polar Protic | Forms strong H-bonds | Very Soluble | Strong hydrogen bonding capabilities align well with the solute's hydroxyl group.[7] |

| Isopropanol | Polar Protic | Forms H-bonds | Soluble | Good hydrogen bonding, but increased non-polar character may slightly reduce solubility compared to methanol/ethanol. |

| Acetone | Polar Aprotic | H-bond acceptor | Soluble | The ketone can accept a hydrogen bond from the phenol; strong dipole-dipole interactions. |

| Ethyl Acetate | Polar Aprotic | H-bond acceptor | Soluble | The ester carbonyls act as hydrogen bond acceptors. |

| Dichloromethane | Polar Aprotic | Weakly polar | Sparingly Soluble | Can engage in dipole-dipole interactions but lacks strong H-bonding sites. |

| Toluene | Non-Polar | Aromatic | Slightly Soluble | Some affinity due to π-π stacking with the benzene ring, but overall polarity mismatch limits solubility. |

| Hexane | Non-Polar | Aliphatic | Insoluble | Significant mismatch in polarity and intermolecular forces. |

| Water | Polar Protic | Forms strong H-bonds | Slightly Soluble | While capable of H-bonding, the non-polar aromatic ring and fluorine atoms limit miscibility. |

Experimental Protocol for Solubility Determination

This section provides a standardized workflow for determining the equilibrium solubility of this compound using the shake-flask method, a reliable and widely used technique.[4]

4.1 Safety & Handling Precautions

Researchers must consult the specific Safety Data Sheet (SDS) for this compound. Based on data for similar fluorinated and methoxylated phenols, the following precautions are mandatory:[8][9]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.

-

Ventilation: Conduct all operations within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[9]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

4.2 Materials & Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Vortex mixer

-

Thermostatic shaker or orbital shaker with temperature control

-

Micropipettes

-

Syringe filters (0.22 µm or 0.45 µm, compatible with solvent)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

4.3 Step-by-Step Methodology

-

Preparation: Accurately weigh an excess amount of this compound into a tared glass vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution.

-

Solvent Addition: Add a precise, known volume of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vial. Place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A longer time may be necessary and should be validated.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess, undissolved solid to sediment.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a pipette. Do not disturb the solid at the bottom of the vial.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean, tared vial. This step is critical to remove any suspended microparticles.

-

Dilution & Quantification: Accurately dilute the filtered, saturated solution with the same solvent to a concentration within the calibrated range of your analytical instrument. Analyze the sample to determine the concentration.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, g/L, or mol/L).

Sources

- 1. PubChemLite - this compound (C7H6F2O2) [pubchemlite.lcsb.uni.lu]

- 2. This compound [stenutz.eu]

- 3. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-6-methoxyphenol, 97% | Fisher Scientific [fishersci.ca]

- 5. appchemical.com [appchemical.com]

- 6. 2-(3-Hydroxypropyl)-6-methoxyphenol (106800-28-6) for sale [vulcanchem.com]

- 7. 2-氟-6-甲氧基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-(2-Fluoropropyl)-2-methoxyphenol | C10H13FO2 | CID 130035075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,3-Difluoro-6-nitrophenol 98 82419-26-9 [sigmaaldrich.com]

A Tale of Two Substituents: Unraveling the Electronic Effects of Fluorine and Methoxy Groups in Phenols

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of a phenol ring with fluorine or a methoxy group introduces a fascinating interplay of competing electronic effects that profoundly influence molecular properties such as acidity (pKa). Understanding these substituent-driven modulations is not merely an academic exercise; it is a cornerstone of modern drug design and development, where precise control over a molecule's ionization state is critical for its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth analysis of the inductive and resonance effects exerted by fluorine and methoxy groups, comparing their impact across ortho, meta, and para positions. We will dissect the causality behind observed pKa trends, provide a robust experimental framework for their measurement, and explore the practical implications for medicinal chemistry.

The Fundamentals: A Duel of Inductive and Resonance Effects

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Any substituent that stabilizes this negative charge will increase acidity (lower pKa), while a substituent that destabilizes it will decrease acidity (higher pKa).[1] This stabilization is primarily governed by two opposing forces: the Inductive Effect and the Resonance (or Mesomeric) Effect.

-

Inductive Effect (I): This is an effect transmitted through the sigma (σ) bonds of the molecule. Electronegative atoms pull electron density towards themselves, creating a dipole. This effect weakens with distance.[2]

-

Resonance Effect (M): This involves the delocalization of pi (π) electrons through the conjugated system of the aromatic ring. Substituents with lone pairs of electrons can donate them into the ring (+M effect).[2]

This fundamental conflict is the key to understanding the behavior of our two substituents.

Caption: Dueling influences of Inductive and Resonance effects.

The Baseline: The Phenol Molecule

Unsubstituted phenol has a pKa of approximately 9.98-10.0.[3][4][5] Its acidity is significantly greater than that of aliphatic alcohols (e.g., cyclohexanol, pKa ≈ 16) because the negative charge of the resulting phenoxide ion is delocalized—and thus stabilized—by the aromatic ring's π-system.[2][3]

Caption: Resonance stabilization of the phenoxide ion.

Case Study: The Fluorine Substituent

Fluorine is the most electronegative element, leading to a powerful electron-withdrawing inductive effect (-I).[2] However, it also possesses lone pairs that can be donated into the ring via resonance (+M effect). In the case of halogens, the strong -I effect almost always dominates the +M effect.[1]

Impact on Acidity

-

Ortho-Fluorophenol (pKa ≈ 8.7 - 8.81): The fluorine atom is in close proximity to the hydroxyl group. This proximity maximizes the potent -I effect, which strongly stabilizes the phenoxide conjugate base, making o-fluorophenol significantly more acidic than phenol.[5][6][7][8] While some intramolecular hydrogen bonding between the ortho-fluorine and the hydroxyl hydrogen can occur, its stabilizing effect on the neutral phenol is not strong enough to overcome the powerful inductive stabilization of the anion.[7][9] The dominant factor remains the -I effect.[7][10]

-

Meta-Fluorophenol (pKa ≈ 9.3): At the meta position, the resonance effect is inoperative. Therefore, only the electron-withdrawing -I effect influences the hydroxyl group.[5] As the inductive effect diminishes with distance, it is weaker here than at the ortho position, resulting in an acidity that is greater than phenol but less than o-fluorophenol.[6][11]

-

Para-Fluorophenol (pKa ≈ 9.8 - 9.9): At the para position, both the -I and +M effects are at play. The electron-withdrawing -I effect increases acidity, while the electron-donating +M effect decreases it. The net result is a near-cancellation, leaving p-fluorophenol with an acidity very similar to, but slightly greater than, unsubstituted phenol.[5][11][12] The trend clearly shows the dominance of the distance-dependent inductive effect for fluorine: ortho > meta > para in terms of acidity enhancement.[5][6]

Case Study: The Methoxy Substituent (-OCH₃)

The methoxy group presents a different scenario. Like fluorine, its oxygen atom is electronegative, leading to an electron-withdrawing inductive effect (-I).[3] However, the lone pairs on the oxygen are much more available for delocalization, resulting in a very strong electron-donating resonance effect (+M). For the methoxy group, the +M effect generally outweighs the -I effect, particularly at the ortho and para positions.[1][13]

Impact on Acidity

-

Ortho-Methoxyphenol (pKa ≈ 9.98): This isomer presents a complex case. The strong +M effect, which donates electron density and destabilizes the phenoxide, is countered by the -I effect, which is strongest at this close position.[3][14] The result is a near-perfect cancellation of effects, leading to a pKa that is almost identical to that of unsubstituted phenol.[4][14]

-

Meta-Methoxyphenol (pKa ≈ 9.65): As with fluorine, the resonance effect does not operate from the meta position.[3][14] Here, the electron-withdrawing -I effect of the oxygen atom is the only electronic influence. This effect withdraws electron density, stabilizes the phenoxide ion, and thus increases the acidity, making m-methoxyphenol the most acidic of the methoxy isomers.[3][4]

-

Para-Methoxyphenol (pKa ≈ 10.21): At the para position, the powerful +M effect dominates.[3] The methoxy group donates electron density directly into the ring and onto the phenoxide oxygen, destabilizing the negative charge.[13][15] This destabilization makes it less favorable to lose a proton, resulting in a decrease in acidity compared to phenol.[3][16]

Comparative Analysis and Data Summary

The divergent behaviors of fluorine and methoxy substituents highlight a crucial principle: the net electronic effect is a delicate balance of induction, resonance, and position. For fluorine, the overriding factor is its strong, distance-dependent inductive withdrawal. For the methoxy group, the powerful resonance donation dominates, except at the meta position where it cannot operate.

| Compound | pKa Value | Key Electronic Effect(s) |

| Phenol | ~9.98[4] | Baseline |

| Fluorophenols | ||

| ortho-Fluorophenol | ~8.7[6][7] | Strong -I effect dominates |

| meta-Fluorophenol | ~9.3[6][11] | -I effect only |

| para-Fluorophenol | ~9.9[6][7] | -I and +M effects nearly cancel |

| Methoxyphenols | ||

| ortho-Methoxyphenol | ~9.98[3][4] | -I and +M effects cancel |

| meta-Methoxyphenol | ~9.65[3][4] | -I effect only |

| para-Methoxyphenol | ~10.21[3][4] | Strong +M effect dominates |

Application of the Hammett Equation

The Hammett equation, log(Kₓ/Kₒ) = ρσ, provides a quantitative framework for correlating reaction rates and equilibrium constants with substituent electronic effects.[17][18] The substituent constant (σ) quantifies the electronic influence of a substituent (with negative values for electron-donating groups and positive for electron-withdrawing), while the reaction constant (ρ) measures the sensitivity of the reaction to these effects.[17] The ionization of phenols in water has a positive ρ value (+2.008), indicating that the reaction is favored by electron-withdrawing groups that stabilize the negative charge on the phenoxide.[18] The pKa data in the table above align perfectly with the principles of the Hammett equation, where substituents with positive σ values (like fluorine) decrease the pKa and those with negative σ values (like methoxy at the para position) increase it.

Experimental Protocol: Spectrophotometric pKa Determination

This protocol provides a reliable method for determining the pKa of substituted phenols, leveraging the difference in UV-Vis absorbance between the protonated phenol (ArOH) and the deprotonated phenoxide (ArO⁻).

Principle: The Henderson-Hasselbalch equation (pKa = pH + log([ArOH]/[ArO⁻])) is the foundation. By measuring absorbance at a wavelength where ArOH and ArO⁻ differ significantly across a range of pH values, the ratio of the two species can be determined, allowing for the calculation of pKa.[19]

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mM stock solution of the test phenol in a suitable organic solvent (e.g., ethanol or DMSO) to ensure solubility.

-

Prepare a series of buffer solutions spanning a pH range from approximately pKa - 2 to pKa + 2 (e.g., universal buffer systems or individual phosphate/borate buffers).

-

-

Sample Preparation:

-

For each buffer solution, create a sample by adding a small, constant aliquot of the phenol stock solution to a fixed volume of the buffer (e.g., 50 µL of stock into 2.95 mL of buffer). This ensures the final phenol concentration is constant while the pH varies.

-

Prepare two reference samples: one in a highly acidic solution (e.g., 0.1 M HCl, pH 1) to obtain the spectrum of pure ArOH, and one in a highly basic solution (e.g., 0.1 M NaOH, pH 13) for the spectrum of pure ArO⁻.

-

-

Spectrophotometric Measurement:

-

Using a dual-beam UV-Vis spectrophotometer, scan each sample (including the acidic and basic references) across a relevant wavelength range (typically 220-350 nm).

-

Identify the isosbestic point(s) where the molar absorptivity of ArOH and ArO⁻ are equal. The presence of a sharp isosbestic point is a self-validating check for a clean two-state equilibrium.

-

Select an analytical wavelength where the difference in absorbance between ArOH and ArO⁻ is maximal.

-

-

Data Analysis and pKa Calculation:

-

At the chosen analytical wavelength, record the absorbance (A) for each sample at its specific pH. Record the absorbance of the acidic reference (A_ArOH) and the basic reference (A_ArO-).

-

Calculate the pKa for each pH point using the equation: pKa = pH - log((A - A_ArOH) / (A_ArO- - A))

-

The final pKa is the average of the values calculated across the buffer series. Alternatively, plotting absorbance vs. pH will yield a sigmoidal curve, and the pH at the inflection point is equal to the pKa.

-

Caption: Workflow for spectrophotometric pKa determination.

Conclusion: Implications for Drug Development

The electronic perturbations caused by fluorine and methoxy groups are powerful tools in medicinal chemistry.

-

Fluorine: The introduction of fluorine is a common strategy to increase acidity and modulate lipophilicity.[20] By lowering the pKa of a phenolic moiety, chemists can ensure it is in its ionized (phenoxide) form at physiological pH (7.4), which can be critical for forming salt-bridge interactions with a biological target.

-

Methoxy: The methoxy group can be used to fine-tune acidity in the opposite direction. Converting a phenol to a para-methoxy derivative can decrease its acidity, keeping it in the neutral, protonated form.[16] This can enhance membrane permeability, as neutral species are generally more lipophilic than their charged counterparts.

Ultimately, a deep, mechanistic understanding of how these substituents function allows for the rational design of molecules with tailored physicochemical properties, accelerating the journey from lead compound to viable drug candidate.

References

- 1. Question What are the electronic effects exerted by the substituents -OCH.. [askfilo.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. physicsforums.com [physicsforums.com]

- 6. organicchemistryworld.quora.com [organicchemistryworld.quora.com]

- 7. The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe - askIITians [askiitians.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. quora.com [quora.com]

- 12. quora.com [quora.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. quora.com [quora.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. web.viu.ca [web.viu.ca]

- 18. Hammett equation - Wikipedia [en.wikipedia.org]

- 19. scribd.com [scribd.com]

- 20. pubs.acs.org [pubs.acs.org]

The Strategic Deployment of Fluorinated Methoxyphenols in Modern Research: A Technical Guide

Foreword: The Unseen Influence of Fluorine and Methoxy Moieties

In the landscape of modern chemical and biomedical research, the strategic modification of molecular scaffolds is paramount to unlocking novel functionalities and therapeutic potentials. Among the vast arsenal of chemical tools, the introduction of fluorine and methoxy groups onto a phenolic backbone represents a particularly powerful strategy. This guide delves into the burgeoning field of fluorinated methoxyphenols, a class of compounds demonstrating remarkable versatility and potential across diverse research applications, from drug discovery to materials science. We will explore the fundamental principles that make these molecules compelling, detail their synthesis, and provide in-depth case studies of their application, equipping researchers, scientists, and drug development professionals with the foundational knowledge to leverage these unique structures in their own work.

The Physicochemical Impact of Fluorine and Methoxy Substitution

The combination of fluorine and a methoxy group on a phenol ring is not a random selection but a deliberate design choice to modulate a molecule's properties in a predictable and advantageous manner.

The Role of Fluorine: The introduction of fluorine, the most electronegative element, imparts a range of desirable characteristics. Its small size allows it to act as a bioisostere for a hydrogen atom, yet its electronic influence is profound. Key effects include:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly increase a drug candidate's half-life.[1][2]

-

Enhanced Binding Affinity: Fluorine can engage in favorable intermolecular interactions within a protein's active site, including dipole-dipole interactions and even weak hydrogen bonds, which can enhance binding affinity and selectivity.[3]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of a nearby functional group, such as the phenolic hydroxyl, influencing its ionization state at physiological pH and thereby affecting its interaction with biological targets.

-

Increased Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][4]

The Contribution of the Methoxy Group: The methoxy group (-OCH3), while seemingly simple, provides a complementary set of properties:

-

Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition in biological systems.

-